5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide
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Overview
Description
5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide is an organic compound with the molecular formula C15H13ClN2O3. This compound is known for its potential biological activities and has been the subject of various scientific studies due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide typically involves the reaction of 5-chloro-2-hydroxybenzoic acid with 3-(methylcarbamoyl)aniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or sodium methoxide (NaOMe) in an organic solvent.
Major Products Formed
Oxidation: Formation of 5-chloro-2-oxo-N-[3-(methylcarbamoyl)phenyl]benzamide.
Reduction: Formation of 5-chloro-2-hydroxy-N-[3-(aminomethyl)phenyl]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceutical drugs, particularly for its antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide involves its interaction with specific molecular targets in biological systems. The compound is believed to inhibit the activity of certain enzymes or proteins, leading to its antimicrobial and anti-inflammatory effects. The exact molecular pathways and targets are still under investigation, but it is known to interfere with bacterial cell wall synthesis and protein function .
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-hydroxy-N-phenylbenzamide
- 5-Chloro-2-hydroxy-N-(4-methoxyphenyl)benzamide
- 5-Chloro-2-hydroxy-N-(3-nitrophenyl)benzamide
Uniqueness
5-Chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide is unique due to the presence of the methylcarbamoyl group, which imparts specific chemical and biological properties. This group enhances the compound’s solubility and bioavailability, making it a promising candidate for pharmaceutical applications .
Properties
CAS No. |
634185-87-8 |
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Molecular Formula |
C15H13ClN2O3 |
Molecular Weight |
304.73 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-[3-(methylcarbamoyl)phenyl]benzamide |
InChI |
InChI=1S/C15H13ClN2O3/c1-17-14(20)9-3-2-4-11(7-9)18-15(21)12-8-10(16)5-6-13(12)19/h2-8,19H,1H3,(H,17,20)(H,18,21) |
InChI Key |
QGRGMOPWJGJKJF-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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